Fluorodifen-d4
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Overview
Description
Fluorodifen-d4 is a deuterated analog of Fluorodifen, a compound known for its use in various scientific research applications. The molecular formula of this compound is C13H3D4F3N2O5, and it has a molecular weight of 332.22 . This compound is primarily used in research settings due to its unique properties and isotopic labeling, which makes it valuable for various analytical and experimental purposes.
Preparation Methods
The synthesis of Fluorodifen-d4 involves several steps, starting with the preparation of the non-deuterated Fluorodifen. The synthetic route typically includes the nitration of a trifluoromethyl-substituted aromatic compound, followed by etherification with a nitrophenol derivative . The deuterated version, this compound, is synthesized by incorporating deuterium atoms into the molecular structure during the chemical reactions. Industrial production methods for this compound are similar to those used for other deuterated compounds, involving controlled reaction conditions to ensure the incorporation of deuterium atoms.
Chemical Reactions Analysis
Fluorodifen-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the nitro groups in this compound.
Substitution: Nucleophilic substitution reactions can occur, where the nitro groups are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Fluorodifen-d4 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Fluorodifen-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and enzyme activities. The molecular targets of this compound include enzymes and receptors involved in metabolic pathways, where it can act as a substrate or inhibitor .
Comparison with Similar Compounds
Fluorodifen-d4 can be compared with other similar compounds, such as:
Fluorodifen: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling.
Trifluoromethyl-substituted aromatic compounds: These compounds share the trifluoromethyl group, which imparts unique chemical and physical properties.
Deuterated analogs of other nitrophenyl ethers: These compounds are used in similar research applications due to their isotopic labeling .
This compound is unique due to its specific isotopic labeling, which makes it particularly valuable in analytical and experimental research.
Properties
Molecular Formula |
C13H7F3N2O5 |
---|---|
Molecular Weight |
332.22 g/mol |
IUPAC Name |
1,2,4,5-tetradeuterio-3-nitro-6-[2-nitro-4-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C13H7F3N2O5/c14-13(15,16)8-1-6-12(11(7-8)18(21)22)23-10-4-2-9(3-5-10)17(19)20/h1-7H/i2D,3D,4D,5D |
InChI Key |
HHMCAJWVGYGUEF-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])[2H] |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.